![molecular formula C12H16N6O2 B2482936 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-51-6](/img/structure/B2482936.png)

1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazine derivatives involves reactions with triazine derivatives under specific conditions. For example, the reaction of 2-hydro-1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphorinan-4,6-dione with triazine derivatives has been described, demonstrating the complex synthesis routes possible for these compounds (Neda et al., 1995).

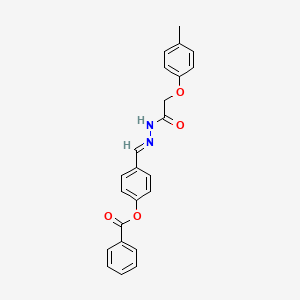

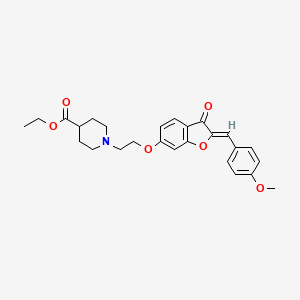

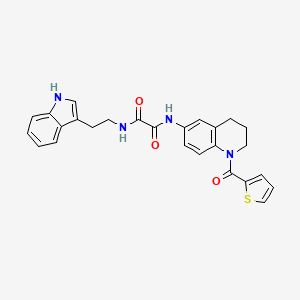

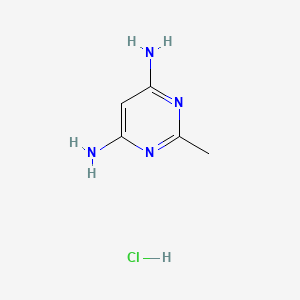

Molecular Structure Analysis

The structural analysis of triazine derivatives, including their molecular geometry and the arrangement of their atoms, has been performed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the characterization of specific triazine compounds through 1H, 13C, and 31P NMR spectroscopy, along with mass spectra and X-ray crystal structure analysis, has been documented, providing insights into the molecular structure of these compounds (Neda et al., 1995).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions that highlight their reactivity and the potential for functional group transformations. The addition reactions, cycloadditions, and interactions with different reagents lead to the formation of novel compounds with unique properties and potential applications (Abdel-Rahman, 1993).

Aplicaciones Científicas De Investigación

Antitumor Activity and Vascular Relaxing Effects

Compounds within the triazine and purine categories, similar to 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, have been studied for their potential antitumor activities and effects on vascular relaxation. For instance, novel heterocycles like purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines have shown antitumor activity against P388 leukemia. Their vascular relaxing effects, although not potent, were also examined, highlighting their potential for medical applications (Ueda et al., 1987).

Antiviral Activity

The antiviral properties of triazine nucleosides, particularly against herpes, rhinovirus, and parainfluenza, have been documented. The synthesis and evaluation of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine showcased moderate activity at nontoxic dosage levels against rhinovirus, suggesting these compounds' relevance in antiviral research (Kim et al., 1978).

Anti-HIV-1 and Antimicrobial Activities

Synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives has been pursued for their potential anticancer, anti-HIV-1, and antimicrobial activities. Some derivatives exhibited significant activity against melanoma, non-small lung cancer, and breast cancer, with compounds displaying moderate anti-HIV-1 activity and notable antimicrobial effects against various pathogens, underscoring the therapeutic potential of these compounds in infectious disease research (Ashour et al., 2012).

Gas Uptake Capacities

Covalent triazine-based frameworks (CTFs) derived from triazine compounds have demonstrated remarkable gas uptake capacities. These porous materials exhibit high surface areas and significant CO2, CH4, and hydrogen uptake, positioning them as promising materials for gas storage and separation technologies (Bhunia et al., 2013).

Propiedades

IUPAC Name |

1-ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c1-5-18-11-13-9-8(17(11)6-7(2)14-18)10(19)16(4)12(20)15(9)3/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQCWXUELYXWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)

![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)

![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)

![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)